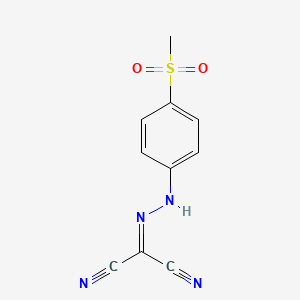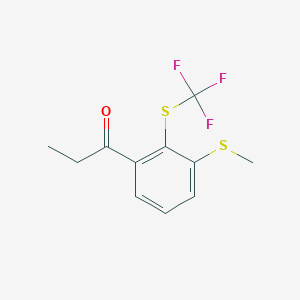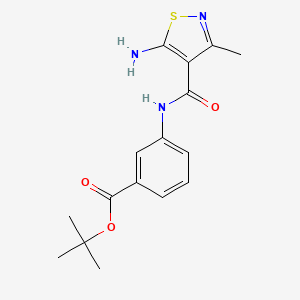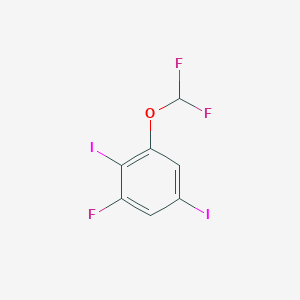
1-Difluoromethoxy-2,5-diiodo-3-fluorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Difluoromethoxy-2,5-diiodo-3-fluorobenzene is an organic compound with the molecular formula C7H3F3I2O and a molecular weight of 413.90 g/mol . This compound is characterized by the presence of difluoromethoxy, diiodo, and fluorobenzene functional groups, making it a unique and interesting subject for chemical research.
Méthodes De Préparation
The synthesis of 1-Difluoromethoxy-2,5-diiodo-3-fluorobenzene involves several steps, typically starting with the fluorination of a benzene ring followed by the introduction of difluoromethoxy and diiodo groups. The specific synthetic routes and reaction conditions can vary, but common methods include:
Fluorination: Introduction of fluorine atoms to the benzene ring using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Methoxylation: Introduction of the difluoromethoxy group using difluoromethyl ether in the presence of a base such as potassium carbonate.
Iodination: Introduction of iodine atoms using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under controlled conditions.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Des Réactions Chimiques
1-Difluoromethoxy-2,5-diiodo-3-fluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other functional groups through nucleophilic substitution reactions. Common reagents include sodium azide (NaN3) or potassium thiocyanate (KSCN).
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones. Reagents like potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form biaryl compounds. Palladium catalysts and bases like potassium carbonate (K2CO3) are typically used.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-Difluoromethoxy-2,5-diiodo-3-fluorobenzene has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Mécanisme D'action
The mechanism by which 1-Difluoromethoxy-2,5-diiodo-3-fluorobenzene exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The difluoromethoxy and iodine groups can enhance the compound’s binding affinity and specificity for these targets, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
1-Difluoromethoxy-2,5-diiodo-3-fluorobenzene can be compared with other similar compounds, such as:
1-(Difluoromethoxy)-3-fluorobenzene: Lacks the iodine atoms, making it less reactive in substitution reactions.
1,5-Dibromo-2-(difluoromethoxy)-3-fluorobenzene: Contains bromine instead of iodine, which can affect its reactivity and applications.
1-Difluoromethoxy-2,5-diiodo-4-fluorobenzene: Similar structure but with a different substitution pattern, influencing its chemical properties and reactivity.
Propriétés
Formule moléculaire |
C7H3F3I2O |
|---|---|
Poids moléculaire |
413.90 g/mol |
Nom IUPAC |
1-(difluoromethoxy)-3-fluoro-2,5-diiodobenzene |
InChI |
InChI=1S/C7H3F3I2O/c8-4-1-3(11)2-5(6(4)12)13-7(9)10/h1-2,7H |
Clé InChI |
DGQLXJMUKMKNER-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1OC(F)F)I)F)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


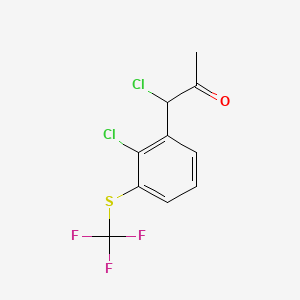


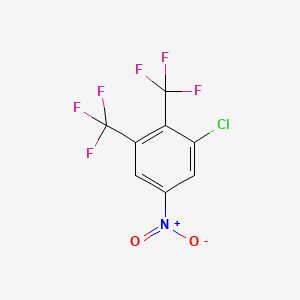
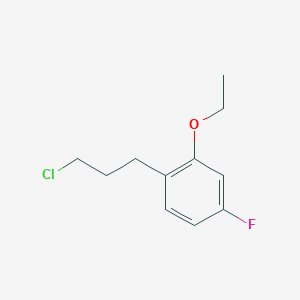
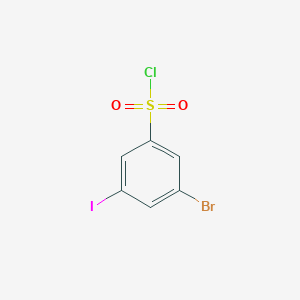
![2-[4-(2-Aminoacetyl)piperazin-1-yl]-N-methylacetamide](/img/structure/B14061017.png)

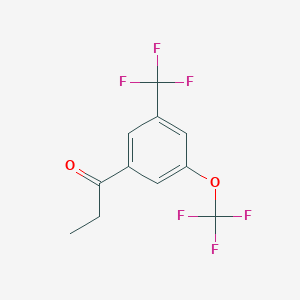
![N-(3-((2R,3S,4R,5R)-4-Fluoro-3-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-YL)-7-oxo-6,7-dihydro-3H-[1,2,3]triazolo[4,5-D]pyrimidin-5-YL)isobutyramide](/img/structure/B14061050.png)

